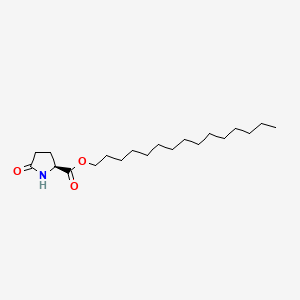

Pentadecyl 5-oxo-L-prolinate

Description

Properties

CAS No. |

37673-28-2 |

|---|---|

Molecular Formula |

C20H37NO3 |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

pentadecyl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-20(23)18-15-16-19(22)21-18/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1 |

InChI Key |

LRRMPIXOZBIOGX-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Pentadecyl 5 Oxo L Prolinate and Its Analogs

Strategies for the Esterification of 5-oxo-L-Proline with Pentadecyl Alcohol

The direct esterification of 5-oxo-L-proline with pentadecyl alcohol is a primary method for synthesizing Pentadecyl 5-oxo-L-prolinate. This reaction typically involves the condensation of the carboxylic acid group of 5-oxo-L-proline with the hydroxyl group of pentadecyl alcohol, a long-chain fatty alcohol.

Standard esterification conditions can be employed, often requiring an acid catalyst to facilitate the reaction. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or Lewis acids. The reaction is generally carried out in a non-polar organic solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the formation of the ester product.

Alternative esterification methods can also be utilized to achieve higher yields or milder reaction conditions. These include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol. Another approach is the conversion of 5-oxo-L-proline to a more reactive acyl halide or anhydride (B1165640) intermediate, which then readily reacts with pentadecyl alcohol.

| Esterification Method | Reagents and Conditions | Advantages | Disadvantages |

| Fischer Esterification | Pentadecyl alcohol, acid catalyst (e.g., H₂SO₄), heat, azeotropic removal of water | Cost-effective, simple procedure | Requires harsh conditions, potential for side reactions |

| Carbodiimide Coupling | Pentadecyl alcohol, DCC or EDC, DMAP (catalyst), organic solvent | Mild conditions, high yields | Carbodiimide reagents can be allergenic, urea (B33335) byproduct removal |

| Acyl Halide Method | Conversion of 5-oxo-L-proline to acyl chloride (e.g., with SOCl₂), then reaction with pentadecyl alcohol | High reactivity, fast reaction | Acyl halides are moisture-sensitive and corrosive |

Functional Group Interconversions and Protective Group Chemistry in Prolinate Synthesis

The synthesis of this compound and its analogs often necessitates the use of functional group interconversions and protective group chemistry to achieve the desired molecular architecture and prevent unwanted side reactions. solubilityofthings.comimperial.ac.uk These strategies are fundamental in multi-step syntheses where specific reactive sites need to be temporarily masked. organic-chemistry.org

Functional Group Interconversions (FGI) are crucial for modifying the core structure of 5-oxo-L-proline or the pentadecyl chain. ub.edu For instance, the amide group within the pyrrolidone ring can be a target for modification. Selective reduction of the amide can lead to the corresponding proline derivative. Conversely, other functional groups can be introduced onto the pyrrolidone ring or the alkyl chain through various transformations.

Protective group chemistry is employed to temporarily block reactive functional groups, such as the carboxylic acid or the secondary amine (after ring opening), to allow for selective reactions at other positions. organic-chemistry.org For the carboxylic acid of 5-oxo-L-proline, common protecting groups include methyl or ethyl esters, which can be introduced under standard esterification conditions and later removed by hydrolysis. The choice of a protecting group is critical and must be orthogonal to other reaction conditions in the synthetic sequence, meaning it can be removed without affecting other parts of the molecule. organic-chemistry.org

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | Methanol (B129727), Acid Catalyst | Acid or Base Hydrolysis |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid Catalyst | Hydrogenolysis (H₂, Pd/C) |

| Amine (if applicable) | Boc (tert-butyloxycarbonyl) | (Boc)₂O, Base | Trifluoroacetic Acid (TFA) |

| Amine (if applicable) | Cbz (Carboxybenzyl) | Benzyl Chloroformate, Base | Hydrogenolysis (H₂, Pd/C) |

Pyrrolidine (B122466) Nitrogen Alkylation Approaches in 5-oxo-L-proline Derivatization

Alkylation of the pyrrolidine nitrogen in the 5-oxo-L-proline scaffold is a key strategy for creating a diverse range of analogs. ontosight.ai While the nitrogen in 5-oxo-L-proline is part of an amide and thus less nucleophilic than a typical secondary amine, it can still undergo N-alkylation under specific conditions. This modification can significantly alter the biological and physicochemical properties of the resulting molecule.

Direct N-alkylation of the lactam nitrogen can be challenging and may require strong bases and alkylating agents. A more common approach involves the reductive opening of the pyroglutamate (B8496135) ring to form a glutamate (B1630785) derivative, followed by protection of the resulting amino and carboxyl groups. The free secondary amine can then be selectively alkylated. Subsequent cyclization can regenerate the pyrrolidone ring, now with a substituent on the nitrogen atom.

Alternatively, the synthesis can start from a pre-alkylated proline derivative, which is then oxidized to introduce the 5-oxo functionality. The choice of synthetic route depends on the desired final product and the availability of starting materials. The basicity of the pyrrolidine nitrogen is a key factor in these reactions, and substituents on the ring can influence its reactivity. nih.gov

Enzymatic Synthesis Pathways of Prolinate Derivatives and Analogs

Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic transformations, offer a powerful and sustainable alternative for the synthesis of prolinate derivatives. acs.orgresearchgate.net Enzymes can provide high stereo-, regio-, and chemoselectivity under mild reaction conditions, often outperforming traditional chemical methods. rsc.org

5-Oxoprolinase-Mediated Transformations: Catalytic Mechanism and Substrate Specificity

5-Oxoprolinase (OPLAH) is an ATP-dependent enzyme that catalyzes the conversion of 5-oxo-L-proline to L-glutamate. wikipedia.orgnih.govnih.govexlibrisgroup.com This reaction is a key step in the γ-glutamyl cycle, which is involved in glutathione (B108866) metabolism and amino acid transport. ontosight.aitaylorandfrancis.com The enzyme utilizes the energy from ATP hydrolysis to drive the endergonic cleavage of the lactam ring in 5-oxo-L-proline. nih.gov

The catalytic mechanism of 5-oxoprolinase is believed to involve the formation of a phosphorylated intermediate. nih.gov The enzyme from Pseudomonas putida has been found to consist of two protein components, one that catalyzes the ATP-dependent phosphorylation of 5-oxoproline and another that couples this to the ring-opening to form glutamate. nih.gov Studies have shown that the binding of the phosphorylated 5-oxoproline to one component facilitates its interaction with the other, leading to the final product. researchgate.net

The substrate specificity of 5-oxoprolinase is relatively high for 5-oxo-L-proline. However, some studies have explored its activity on analogs of 5-oxoproline, which could potentially be harnessed for the synthesis of modified glutamate derivatives. researchgate.net Deficiencies in this enzyme can lead to the accumulation of 5-oxoproline, a condition known as 5-oxoprolinuria. taylorandfrancis.com

| Enzyme | Systematic Name | Reaction Catalyzed | Cofactors |

| 5-Oxoprolinase | 5-oxo-L-proline amidohydrolase (ATP-hydrolysing) | 5-oxo-L-proline + ATP + 2 H₂O ⇌ L-glutamate + ADP + phosphate | ATP, Mg²⁺ (or Mn²⁺), K⁺ (or NH₄⁺) nih.gov |

Exploration of Novel Enzyme Systems for Pyrrolidone Ring Modification

Recent research has focused on discovering and engineering novel enzyme systems for the modification of the pyrrolidone ring, offering new biocatalytic routes to prolinate derivatives. For instance, engineered cytochrome P450 enzymes have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. acs.org This approach represents a new-to-nature enzymatic reaction that can be used to synthesize a variety of substituted pyrrolidine derivatives with high enantioselectivity.

Furthermore, transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, have been employed for the asymmetric synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org This biocatalytic method allows for the synthesis of both enantiomers of the target molecules with high enantiomeric excess.

The development of multi-enzyme cascades is another promising strategy. nih.gov For example, a three-enzyme cascade has been constructed in Escherichia coli for the production of pyrrolidone from L-glutamate. asm.org Such whole-cell biocatalytic systems can be optimized through protein and metabolic engineering to achieve high conversion rates and product titers.

Biocatalytic Routes Utilizing Microbial Systems for Prolinate Derivatives

Microbial systems offer a versatile platform for the production of prolinate derivatives and their precursors. researchgate.net Whole-cell biocatalysis can be advantageous as it provides the necessary enzymes in their natural cellular environment, often with endogenous cofactor regeneration systems. researchgate.net

For example, various bacterial strains can be utilized for the synthesis of L-proline from L-glutamate. researchgate.netresearchgate.netyoutube.com These pathways involve enzymes such as glutamate kinase, which phosphorylates glutamate, followed by reduction and cyclization steps. By engineering these microbial pathways, it may be possible to produce a range of substituted prolines and, subsequently, 5-oxo-proline derivatives.

The use of microbial fermentation can also be applied to produce the building blocks for the synthesis of this compound. For instance, microorganisms can be engineered to produce long-chain fatty alcohols like pentadecyl alcohol from renewable feedstocks. Combining these microbial production methods with enzymatic or chemical esterification steps represents a promising integrated bioprocess for the synthesis of the target compound.

Synthesis of Structurally Related Oxazoline (B21484) and Pyrrolidine Derivatives Containing Pentadecyl Moieties

The introduction of a pentadecyl group into oxazoline and pyrrolidine rings can be achieved through various synthetic routes, primarily utilizing fatty acids and their derivatives as starting materials. These methods often involve cyclization reactions to form the heterocyclic core.

One common approach for the synthesis of 2-pentadecyl-2-oxazoline (B1252923) involves the reaction of palmitic acid with ethanolamine (B43304). prepchem.com This condensation reaction is typically facilitated by a catalyst and heat. For instance, the reaction can be carried out in the presence of titanium tetrabutylate. google.com The process generally involves the formation of an intermediate N-(2-hydroxyethyl)palmitamide, which then undergoes cyclodehydration to yield the desired oxazoline.

A patented process further details the preparation of 2-alkyl-oxazolines, which is applicable to the synthesis of 2-pentadecyl-2-oxazoline. google.com This method utilizes fatty acids or their methyl esters as precursors. When starting with a fatty acid methyl ester, it is first reacted with ethanolamine to form the corresponding fatty acid ethanolamide. Subsequent heating of this intermediate, often in the presence of a catalyst such as zirconium tetrabutylate or titanium tetrabutylate, leads to the formation of the 2-alkyl-oxazoline with the concurrent removal of water. google.com The reaction temperatures for the initial amidation are typically in the range of 140-175°C, while the subsequent cyclization and distillation of the product occur at higher temperatures, often under vacuum. google.com

The synthesis of pyrrolidine derivatives with long alkyl chains, such as those with a pentadecyl group, can be approached through the acylation of proline. The preparation of long-chain N-acylamino acids, which are precursors to the target compounds, has been described. acs.org These methods lay the groundwork for the synthesis of N-pentadecyl-L-proline and its subsequent derivatives. While specific examples detailing the synthesis of this compound were not prevalent in the reviewed literature, the general methodologies for creating long-chain N-acyl prolines are well-established.

Chemoenzymatic approaches offer a green alternative to traditional chemical synthesis. While specific chemoenzymatic methods for the synthesis of this compound were not found, the use of enzymes in the synthesis of N-acyl amino acid surfactants is an area of active research. nih.govresearchgate.net These methods often employ lipases for the acylation of amino acids. For example, N-acyl-L-proline acylases have been used for the synthesis of various N-acyl-L-proline derivatives. google.com Such enzymatic methods could potentially be adapted for the synthesis of N-pentadecyl-L-proline derivatives, offering advantages in terms of stereoselectivity and milder reaction conditions.

The following tables summarize the key findings from the literature regarding the synthesis of these compounds.

Table 1: Synthesis of 2-Alkyl-Oxazoline Derivatives

| Starting Material | Alkyl Chain | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Palmitic Acid | Pentadecyl | Titanium tetrabutylate | Reaction with ethanolamine | Not specified | prepchem.comgoogle.com |

| Stearic acid methyl ester | Heptadecyl | - | 1. Ethanolamine, 140-175°C; 2. 220-300°C, 0.007 hPa | 87 (crude) | google.com |

| Lauric acid methyl ester | Undecyl | Zirconium tetrabutylate | 1. Ethanolamine; 2. 180-250°C, 4 hPa | 87 | google.com |

| Soy fatty acid methyl ester | Mixed unsaturated alkyl | - | 1. Ethanolamine, 120-180°C; 2. 160-230°C, 2 hPa | 83 | google.com |

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Elucidating the Role of the Pentadecyl Chain in Bioactivity

The pentadecyl chain, a 15-carbon alkyl group, is a defining feature of Pentadecyl 5-oxo-L-prolinate, imparting significant lipophilicity to the molecule. This long, hydrophobic tail is critical in modulating the compound's interaction with biological systems, primarily by influencing its physicochemical properties and its ability to engage with nonpolar environments.

Research findings on long-chain fatty acid esters and amides suggest that the length of the alkyl chain is a determinant of biological activity. The pentadecyl group in this prolinate ester likely serves several key functions:

Membrane Interaction and Permeability: The high degree of lipophilicity conferred by the pentadecyl chain can enhance the molecule's ability to partition into and traverse cellular membranes. This property is crucial for reaching intracellular targets.

Amphiphilic Character: When combined with the polar 5-oxo-L-proline headgroup, the pentadecyl chain creates an amphiphilic molecule. Similar compounds, like the complex of 5-oxo-L-proline with octadecylamine, exhibit properties that allow for the formation of micelles or vesicles, which can be critical for transport and interaction in aqueous biological environments. ontosight.ai

The precise relationship between chain length and activity often follows a parabolic curve. While increasing lipophilicity can enhance binding and membrane transport up to a point, excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to lipids and proteins, and sequestration in fatty tissues, ultimately reducing bioavailability and specific activity. SAR studies on analogues with varying alkyl chain lengths (e.g., dodecyl, tetradecyl, hexadecyl) would be essential to pinpoint the optimal length for a desired biological response.

| Alkyl Chain Length | Relative Lipophilicity (LogP) | Expected Membrane Permeability | Potential for Hydrophobic Pocket Binding | Aqueous Solubility |

|---|---|---|---|---|

| Short (e.g., C4-C8) | Low-Moderate | Moderate | Weak | High |

| Medium (e.g., C10-C14) | High | High | Strong | Moderate |

| Long (e.g., C15-C18) | Very High | High (may decrease due to aggregation) | Very Strong | Low |

Impact of the 5-Oxo Group and L-Configuration of Proline Moiety on Molecular Recognition

The 5-oxo-L-proline moiety, also known as L-pyroglutamic acid, forms the polar core of the molecule and is indispensable for its specific interactions with biological targets. nih.gov Its structural and stereochemical features are critical for molecular recognition.

The 5-oxo group introduces a cyclic amide (lactam) structure. This feature has several important consequences for bioactivity:

Hydrogen Bonding: The carbonyl oxygen of the 5-oxo group acts as a potent hydrogen bond acceptor, a fundamental interaction for anchoring the molecule within a receptor's binding site.

Metabolic Relevance: 5-Oxo-L-proline is a known metabolite, and its recognition by specific enzymes, such as 5-oxo-L-prolinase, highlights its biological significance. nih.gov The presence of this group can influence the molecule's metabolic stability and pathway.

Conformational Rigidity: The lactam ring restricts the conformational freedom of the proline core, which can be advantageous for bioactivity by reducing the entropic penalty upon binding to a target.

The L-configuration of the proline ring is paramount for stereospecific recognition. Biological systems, particularly enzymes and receptors, are chiral and are exquisitely sensitive to the stereochemistry of their ligands. The vast majority of naturally occurring amino acids are in the L-configuration, and biological targets have evolved to recognize this specific arrangement. The L-configuration ensures that the pentadecyl ester group and other substituents are oriented in a precise three-dimensional arrangement required for a productive binding event. The corresponding D-enantiomer would present these groups in a mirror-image orientation, which typically results in a significant loss, or complete abolition, of biological activity due to steric clashes or the inability to form key interactions within the binding site. youtube.com

Positional and Substituent Effects on the Pyrrolidine (B122466) Ring

The pyrrolidine ring of the proline moiety serves as a rigid scaffold, and modifications to this ring can profoundly impact the compound's conformational preferences and biological activity. nih.gov The introduction of substituents at different positions can fine-tune steric and electronic properties. researchgate.net

Substituents at C3: Introducing groups at the C3 position can influence the cis-trans isomerism of the peptide bond preceding the proline ring in peptide contexts. nih.gov In this compound, such substitutions would project into a specific vector in space, potentially interacting with sub-pockets of a binding site or creating steric hindrance.

Substituents at C2 and C5: In the case of this compound, these positions are already substituted (the carboxylate ester at C2 and the lactam carbonyl at C5). Further substitution is not typical without significantly altering the core structure.

| Position of Substitution | Type of Substituent | Predicted Effect on Ring Pucker | Potential Impact on Bioactivity |

|---|---|---|---|

| C3 | Small alkyl (e.g., -CH₃) | Minor effect on pucker | May probe steric limits of a binding pocket. nih.gov |

| C4 (trans) | Electron-withdrawing (e.g., -F) | Favors Cγ-exo pucker | Alters 3D orientation of the pentadecyl chain. nih.gov |

| C4 (cis) | Electron-withdrawing (e.g., -F) | Favors Cγ-endo pucker | Alters 3D orientation of the pentadecyl chain. nih.gov |

| C4 | Bulky group (e.g., -Ph) | Strongly biases pucker preference | Could enhance binding via new interactions or cause steric clash. |

Conformational Analysis and its Correlation with Biological Response

The key conformational feature of the proline core is the puckering of the five-membered pyrrolidine ring. As mentioned, the ring is not planar and typically adopts one of two "envelope" conformations, termed Cγ-exo or Cγ-endo, where the Cγ (C4) atom is puckered out of the plane of the other four atoms. nih.gov This puckering dictates the relative orientation of the substituents on the ring.

The correlation between a specific conformation and biological response is critical. It is hypothesized that only one of the low-energy conformations is the "bioactive conformation"—the shape the molecule must adopt to bind effectively to its target. The exo and endo puckers place the C2-ester group in different spatial orientations, which would significantly affect how the pentadecyl chain is presented to a binding site. nih.gov Therefore, molecular modifications that stabilize or destabilize one pucker over the other are a key strategy in SAR studies to enhance potency. acs.org Computational modeling and spectroscopic techniques, such as NMR, are used to study these conformational preferences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Prolinate Conjugates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of prolinate conjugates related to this compound, a QSAR model could be developed to predict the bioactivity of new, unsynthesized analogues and to gain insight into the key molecular properties driving activity. nih.govmdpi.com

To build a QSAR model, a "training set" of compounds with known activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Relevant descriptors for prolinate conjugates would include:

Lipophilic Descriptors: Calculated LogP (cLogP) or molecular lipophilicity potential (MLP) to quantify the effect of the alkyl chain.

Steric Descriptors: Molar refractivity (MR), molecular volume, or specific steric parameters (e.g., Taft's Es) to describe the size and shape of substituents on the pyrrolidine ring.

Electronic Descriptors: Dipole moment, partial atomic charges, or Hammett constants (σ) for substituents to model electronic effects on binding.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to generate an equation that relates a combination of these descriptors to the observed biological activity. nih.gov A robust QSAR model can be a powerful predictive tool in lead optimization, helping to prioritize the synthesis of compounds with the highest predicted potency. mdpi.com

| Alkyl Chain | Compound | cLogP (Lipophilicity) | Molecular Weight | Molar Refractivity (Sterics) | Predicted Activity (Hypothetical) |

|---|---|---|---|---|---|

| -CH₃ (Methyl) | Methyl 5-oxo-L-prolinate | -0.4 | 143.14 | 32.5 | Low |

| -C₅H₁₁ (Pentyl) | Pentyl 5-oxo-L-prolinate | 1.6 | 199.25 | 51.0 | Moderate |

| -C₁₀H₂₁ (Decyl) | Decyl 5-oxo-L-prolinate | 4.1 | 269.41 | 74.2 | High |

| -C₁₅H₃₁ (Pentadecyl) | This compound | 6.6 | 339.56 | 97.4 | Optimal |

| -C₂₀H₄₁ (Icosyl) | Icosyl 5-oxo-L-prolinate | 9.1 | 409.72 | 120.6 | Decreased |

Computational Chemistry and Molecular Modeling of Pentadecyl 5 Oxo L Prolinate Systems

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently employed in drug design to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein target. nih.gov

In the context of Pentadecyl 5-oxo-L-prolinate, docking simulations can be instrumental in identifying potential protein targets and elucidating the specific interactions that govern binding. The process involves preparing a 3D structure of the ligand (this compound) and the target receptor. A grid box is then defined around the active site of the protein to guide the docking algorithm. nih.govacs.org

For instance, in a study on related compounds produced by Pseudomonas fluorescens, a molecule containing a 5-oxo-L-prolyl group was docked against the cell wall protein (3GNU receptor) of Pythium spp. researchgate.net The results of such simulations are often evaluated using a scoring function, which estimates the binding free energy. A lower binding energy value typically indicates a more stable and favorable interaction. als-journal.com The interactions can be further analyzed to identify key hydrogen bonds and hydrophobic contacts between the ligand and protein residues. mdpi.com

For this compound, the pyroglutamate (B8496135) ring could form hydrogen bonds, while the pentadecyl tail could engage in extensive hydrophobic interactions within a suitable binding pocket. A hypothetical docking study against a target protein might yield results as shown in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound This table is illustrative and based on typical data from docking studies.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |

|---|---|---|---|---|

| Hypothetical Kinase A | XXXX | -9.2 | ASN 88, GLU 121 | LEU 25, VAL 33, ALA 52, ILE 135 |

| Hypothetical Lipase (B570770) B | YYYY | -8.5 | SER 105, GLN 156 | TRP 89, PHE 198, PRO 210 |

| Hypothetical Receptor C | ZZZZ | -7.9 | ARG 220 | TYR 215, MET 240, LEU 244 |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular states.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. researchgate.net DFT calculations can be used to optimize the molecular geometry of this compound to its ground state and to compute various electronic descriptors that shed light on its reactivity. als-journal.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, these calculations could reveal the most likely sites for nucleophilic and electrophilic attack, providing insights into its metabolic fate or mechanism of action. DFT has been successfully applied to study proline-catalyzed reactions, elucidating mechanisms and transition states, a testament to its power in analyzing molecules with a proline scaffold. researchgate.net

Another application of DFT is the calculation of the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. mdpi.com Red regions on an MEP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. mdpi.com

Table 2: Representative Electronic Properties from DFT Calculations This table presents typical quantum chemical descriptors that could be calculated for this compound.

| Property | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

| Total Energy | Ground state energy of the optimized structure | -1250 Ha |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Proline and its derivatives are known for their unique conformational rigidity due to the cyclic side chain, which restricts the backbone dihedral angle φ to approximately -65°. nih.gov This cyclic nature also allows for two distinct side chain conformations, known as endo and exo puckering. nih.gov

For this compound, conformational analysis is crucial for understanding its shape and flexibility. The pyroglutamate ring imposes significant constraints, while the long pentadecyl chain introduces numerous rotatable bonds, leading to a complex potential energy surface with many possible conformers. Computational methods can be used to map this conformational space and identify low-energy, stable structures. researchgate.net By calculating the potential energy for a wide range of conformations, a free energy landscape can be constructed. nih.govelifesciences.org This landscape reveals the most probable conformations (energy minima) and the energy barriers between them, providing a picture of the molecule's dynamic behavior. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Interactions and Membrane Permeation

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular movements and conformational changes. unimi.it

If a promising binding pose for this compound is identified through docking, MD simulations can be run on the ligand-protein complex to assess its stability. mdpi.com These simulations, often run for nanoseconds to microseconds, can confirm whether the key interactions observed in the docking pose are maintained over time and can reveal the flexibility of both the ligand and the protein's active site. mdpi.com

Furthermore, given its amphiphilic nature, MD simulations are an excellent tool to study the permeation of this compound across a lipid bilayer, mimicking a cell membrane. Such simulations can provide a step-by-step mechanism of permeation, calculating the free energy profile associated with moving the molecule from the aqueous phase into and across the hydrophobic membrane core.

In Silico Screening and Design of Novel Prolinate-Based Compounds

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org If this compound is found to have an interesting biological activity, its structure can be used as a starting point for a virtual screening campaign. Ligand-based screening would search for molecules with similar structural or chemical features, while structure-based screening would dock thousands of compounds into the identified protein target to find new potential binders. nih.gov

Moreover, computational tools can aid in the rational design of novel prolinate-based compounds with improved properties. acs.org For example, modifications could be made to the pentadecyl chain (e.g., altering its length or introducing unsaturation) or to the pyroglutamate ring to enhance binding affinity, selectivity, or pharmacokinetic properties. acs.org Computational predictions of properties like lipophilicity (LogP) and polar surface area (TPSA) can help guide the design process to create molecules with better drug-like characteristics. acs.org This in silico approach accelerates the drug discovery cycle by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Advanced Analytical Characterization Techniques for Pentadecyl 5 Oxo L Prolinate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Pentadecyl 5-oxo-L-prolinate by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR provides information on the chemical environment of each hydrogen atom.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyroglutamate (B8496135) ring and the pentadecyl chain. The protons on the pyrrolidone ring would appear as complex multiplets in the range of approximately 2.0-4.5 ppm. The single proton on the chiral carbon (α-carbon) would likely resonate around 4.0-4.5 ppm. The protons of the long pentadecyl alkyl chain would produce a large, overlapping signal cluster in the upfield region, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) of the pentadecyl chain would exhibit a characteristic triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) group (CH₂) directly attached to the ester oxygen would be deshielded and is expected to appear as a triplet around 4.1-4.3 ppm.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Distinct signals for the carbonyl carbons of the lactam and the ester, the carbons of the pyrrolidone ring, and the numerous carbons of the pentadecyl chain would be observed. The use of two-dimensional NMR techniques, such as HSQC, can be employed to correlate proton and carbon signals, further confirming the structural assignments. nih.gov

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| Terminal CH₃ (alkyl chain) | ~0.8-0.9 | Triplet |

| (CH₂)₁₃ (alkyl chain) | ~1.2-1.4 | Multiplet |

| CH₂ adjacent to ester O | ~4.1-4.3 | Triplet |

| Pyrrolidone ring CH₂ | ~2.0-2.5 | Multiplets |

| Pyrrolidone ring α-CH | ~4.0-4.5 | Multiplet |

| NH (lactam) | Variable | Broad Singlet |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. sid.ir For this compound, the IR spectrum would be dominated by characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. Another strong band, typically in the region of 1680-1700 cm⁻¹, would correspond to the C=O stretching of the five-membered lactam ring. The N-H stretching vibration of the lactam would be observed as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the long alkyl chain would give rise to strong absorptions between 2850 and 3000 cm⁻¹. sid.ir

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data, especially in characterizing the C-C backbone of the pentadecyl chain.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | ~1735-1750 |

| Lactam C=O | Stretch | ~1680-1700 |

| Lactam N-H | Stretch | ~3200-3400 |

| Alkyl C-H | Stretch | ~2850-3000 |

| C-O (ester) | Stretch | ~1150-1250 |

Mass Spectrometry (MS) Applications (e.g., ESI-MS, GC/MS, Py-GC/MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) would be suitable for the analysis of this compound, likely showing a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the exact mass and, consequently, the elemental formula.

Gas chromatography-mass spectrometry (GC/MS) could also be employed, potentially after derivatization to increase volatility. researchgate.net The electron ionization (EI) mass spectrum would exhibit characteristic fragmentation patterns. nist.gov Expected fragmentation would include the loss of the pentadecyl chain and cleavage of the pyrrolidone ring. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) could be used to investigate the thermal decomposition products of the compound.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | Calculated Molecular Weight + 1 | Protonated molecule |

| [M-C₁₅H₃₁]⁺ | M - 211 | Loss of the pentadecyl radical |

| [C₅H₈NO₂]⁺ | 114 | Fragment corresponding to the pyroglutamic acid moiety |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity assessment of this compound. Given its amphiphilic nature, with a polar head group and a long non-polar tail, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a highly effective technique. A C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from impurities. Detection could be achieved using a UV detector (due to the presence of the carbonyl chromophores) or an evaporative light scattering detector (ELSD) for universal detection.

Thin-layer chromatography (TLC) would serve as a rapid and simple method for monitoring reaction progress and for preliminary purity checks, using an appropriate solvent system and visualization agent.

X-ray Diffraction (XRD) and Electron Microscopy for Solid-State Analysis

For the analysis of this compound in its solid state, X-ray diffraction (XRD) is the definitive technique for determining its crystal structure. researchgate.net Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase, assess its crystallinity, and detect the presence of different polymorphs. nih.govjapsonline.com The resulting diffraction pattern is a unique fingerprint of the crystalline solid. Single-crystal X-ray diffraction, if suitable crystals can be grown, would provide the precise three-dimensional arrangement of the molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), can be utilized to study the morphology, particle size, and surface characteristics of the solid material.

Natural Occurrence and Biosynthetic Pathways of 5 Oxo L Prolinate Derivatives

Identification in Plant Extracts (e.g., Mimusops coriacea)

The search for long-chain derivatives of 5-oxo-L-prolinate in the plant kingdom is an emerging area of phytochemical research. While comprehensive screenings for Pentadecyl 5-oxo-L-prolinate are not widely documented, analyses of specific plant species offer insights into the presence of related molecules.

Phytochemical investigations of Mimusops coriacea, a plant used in traditional medicine, have identified a variety of compounds, including fatty acids, terpenoids, sugars, amino acids, and phenolic compounds. jppres.comtjnpr.org However, to date, this compound has not been specifically isolated from this plant. The presence of both amino acid and fatty acid precursors in Mimusops coriacea suggests that the potential for biosynthesis of such esters could exist. tjnpr.org

Evidence for the occurrence of simpler 5-oxo-L-prolinate esters in the plant kingdom does exist. For instance, Methyl 5-oxo-L-prolinate has been identified in the extracts of Pseudostellaria heterophylla and the fungus Talaromyces pinophilus. nih.gov This finding confirms that the 5-oxo-L-prolinate moiety is present in plants and can be found in an esterified form, providing a basis for investigating the existence of longer-chain variants like the pentadecyl ester in other plant species.

Occurrence as Metabolites in Biological Systems (e.g., chicken feather degradation products)

Biological systems, particularly those involving microbial degradation of protein-rich waste, represent a potential source of 5-oxo-L-prolinate and its derivatives. Chicken feathers, a significant byproduct of the poultry industry, are composed of over 90% keratin (B1170402), a protein with a high concentration of specific amino acids. tsijournals.com

The amino acid composition of chicken feather keratin is particularly rich in serine, glutamic acid, and proline. tsijournals.comresearchgate.net Microbial degradation of this waste by keratinase-producing bacteria and fungi breaks down the complex protein structure into smaller peptides and free amino acids. frontiersin.orgnih.gov This process liberates the proline and glutamic acid precursors necessary for the formation of 5-oxo-L-proline. 5-oxo-L-proline is a known metabolic intermediate of both L-proline and L-glutamate and can be formed through the spontaneous cyclization of metabolites like glutamine and glutamate (B1630785). nih.govontosight.aiontosight.ai

The hydrolysate resulting from feather degradation is therefore a rich medium containing the fundamental building blocks for 5-oxo-L-prolinate. While this environment is conducive to the formation of 5-oxo-L-proline, the subsequent esterification to a pentadecyl chain would require specific enzymatic machinery capable of joining the two moieties.

| Amino Acid | Concentration in Chicken Feather Keratin (%) | Role |

|---|---|---|

| Glutamic Acid | 10.34% | Direct precursor to 5-oxo-L-proline |

| Serine | 11.44% | Major component of keratin |

| Proline | Data available in sources researchgate.netfrontiersin.org | Metabolically related to 5-oxo-L-proline |

| Leucine | 7.75% | Major component of keratin |

| Cysteine | High content | Key for keratin structure (disulfide bonds) |

Microbial Production and Biotransformation Pathways

Microorganisms possess diverse metabolic pathways for both the synthesis and catabolism of 5-oxo-L-proline. This compound is not only an intermediate in eukaryotic metabolic cycles but is also recognized as a product of spontaneous metabolite damage in prokaryotes. nih.govnih.gov Consequently, many bacteria and fungi have evolved enzymatic systems to process it.

A key enzyme in this process is 5-oxoprolinase (OXP), which catalyzes the ATP-dependent hydrolysis of 5-oxo-L-proline to L-glutamate. nih.gov The presence of genes encoding for this enzyme has been confirmed in a wide range of bacteria, such as Bacillus subtilis and Escherichia coli, as well as in fungi like Fusarium oxysporum. researchgate.netsciopen.com The existence of these pathways demonstrates that microorganisms actively manage intracellular pools of 5-oxo-L-proline.

The microbial production of an ester like this compound would involve a biotransformation event, specifically an esterification. This would require an enzyme, likely a lipase (B570770) or esterase, capable of catalyzing the reaction between 5-oxo-L-proline (or its activated form, such as 5-oxo-L-prolyl-CoA) and a C15 alcohol (pentadecanol). While microbial esterifications are common biotransformations, the specific reaction to produce this compound has not been extensively characterized.

| Microorganism Type | Examples | Relevance to 5-oxo-L-prolinate Derivatives |

|---|---|---|

| Bacteria | Bacillus sp., Stenotrophomonas sp., Pseudomonas sp. | Degrade keratin, releasing proline and glutamate precursors. tsijournals.com Possess 5-oxoprolinase for metabolizing 5-oxo-L-proline. nih.govnih.gov |

| Fungi | Aspergillus sp., Fusarium sp. | Known to degrade keratin. frontiersin.org Possess 5-oxoprolinase enzymes. sciopen.com |

Investigating Biosynthetic Routes for Pentadecyl-Containing Metabolites

The pentadecyl group is an aliphatic 15-carbon chain derived from fatty acid biosynthesis. The production of odd-chain fatty acids, such as pentadecanoic acid (C15), is a known metabolic capability in many organisms. wikipedia.org

The biosynthesis of odd-chain fatty acids typically begins with a different starter unit than the more common even-chain fatty acids. Instead of acetyl-CoA (C2), the synthesis is initiated with propionyl-CoA (C3). wikipedia.org The subsequent elongation of this starter unit occurs through the addition of two-carbon units from malonyl-CoA, catalyzed by either the Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) multienzyme complexes. nih.govwikipedia.org These pathways are well-established in both bacteria and fungi. aocs.orgfrontiersin.org

Key Biosynthetic Pathways for the Pentadecyl Moiety:

Type I PKS and FAS: These are large, multi-domain megasynthases where the growing acyl chain is passed between catalytic domains in an assembly-line fashion. nih.govnih.gov

Type II PKS and FAS: These systems consist of discrete, monofunctional enzymes that are used iteratively. nih.gov

Type III PKS: These enzymes are typically homodimers that catalyze the condensation of an acyl-CoA starter with extender units to produce a variety of, often aromatic, polyketides. asm.org

Once the C15 fatty acid (pentadecanoic acid) is synthesized, it can be metabolically reduced to the corresponding alcohol, pentadecanol. This alcohol would then be the substrate, along with 5-oxo-L-proline, for the final esterification step to yield this compound. This final condensation represents a hybrid pathway, combining elements from amino acid metabolism and fatty acid/polyketide biosynthesis.

Future Research Directions and Translational Opportunities in Chemical Biology

Development of Next-Generation Prolinate Conjugates with Enhanced Selectivity

A significant avenue for future research lies in the creation of advanced prolinate conjugates with superior selectivity for biological targets. Building on the foundational structure of Pentadecyl 5-oxo-L-prolinate, novel derivatives can be synthesized to modulate their physicochemical properties and enhance their interaction with specific proteins or cellular membranes.

Strategies for Enhancing Selectivity:

Structural Modifications: The introduction of various functional groups to the pyroglutamate (B8496135) ring or modifications to the length and saturation of the pentadecyl chain could significantly alter the molecule's binding affinity and specificity. For instance, incorporating aromatic moieties or heteroatoms could facilitate more specific interactions with target proteins through mechanisms like pi-stacking or hydrogen bonding.

Conformational Constraints: The use of techniques to lock the molecule into a specific conformation can improve its selectivity. This can be achieved by introducing cyclic structures or bulky groups that restrict rotational freedom, thereby presenting a more defined pharmacophore to the biological target. Research on prolinamide organocatalysts has shown that creating a restricted, dynamic chiral pocket can lead to an increase in the selectivity of catalytic processes. nih.gov

Targeted Delivery Systems: Conjugating this compound to targeting ligands such as antibodies, peptides, or small molecules that recognize specific cell surface receptors could direct the compound to desired tissues or cell types, thereby enhancing its therapeutic index and minimizing off-target effects.

| Strategy | Rationale | Potential Outcome |

| Varying Alkyl Chain | Modulate lipophilicity and membrane interaction | Improved cell permeability and targeting of lipid-rich environments |

| Functionalizing the Prolinate Ring | Introduce specific binding motifs | Enhanced affinity and selectivity for target proteins |

| Stereochemical Control | Exploit stereospecific interactions with targets | Increased potency and reduced off-target effects |

Integration of Omics Technologies in Mechanistic Studies

To fully elucidate the biological roles and mechanisms of action of this compound and its future derivatives, the integration of various "omics" technologies will be indispensable. These high-throughput approaches can provide a comprehensive, systems-level understanding of the molecular changes induced by the compound. unimi.itnih.gov

Applications of Omics Approaches:

Transcriptomics: Analyzing changes in gene expression profiles in response to treatment with this compound can identify the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: By studying the changes in the proteome, researchers can identify the direct protein targets of the compound and understand its impact on protein expression, modification, and interaction networks.

Metabolomics: This approach can reveal alterations in cellular metabolism, providing insights into the functional consequences of the compound's activity. nih.gov The integration of these different omics datasets is crucial for building a holistic picture of the compound's biological effects. nih.govmdpi.com

| Omics Technology | Information Gained | Potential Insights |

| Genomics | Genetic basis of response | Identification of biomarkers for patient stratification |

| Transcriptomics | Changes in gene expression | Elucidation of affected signaling pathways |

| Proteomics | Alterations in protein levels and interactions | Discovery of direct molecular targets |

| Metabolomics | Shifts in metabolic profiles | Understanding of functional cellular outcomes |

Exploration of this compound as a Probe for Biological Processes

The inherent properties of this compound, particularly its lipophilicity, make it an attractive candidate for development as a chemical probe to investigate biological processes occurring at or within cellular membranes. By attaching reporter molecules, such as fluorescent dyes or biotin tags, to the this compound scaffold, researchers can create powerful tools for imaging and affinity-based proteomics.

Potential Applications as a Biological Probe:

Membrane Dynamics: Fluorescently labeled this compound could be used to visualize and study the dynamics of lipid rafts and other membrane microdomains.

Target Identification: A biotinylated version of the compound could be used in pull-down assays to identify its binding partners within the cell, providing direct evidence of its molecular targets.

Enzyme Activity: Derivatives of pyroglutamic acid have been successfully used to create sensitive fluorescent and bioluminescent probes for detecting the activity of enzymes like pyroglutamate aminopeptidase. nih.govnih.govscienceopen.com This suggests that this compound could be similarly modified to act as a substrate-based probe for lipases or other enzymes that act on lipidic substrates.

Advanced Computational Methodologies for Predictive Modeling and Chemical Design

Computational modeling and simulation will play a pivotal role in accelerating the development and optimization of this compound-based compounds. oarjst.com These in silico approaches can provide valuable insights into the structure-activity relationships of these molecules and guide the design of new derivatives with improved properties. nih.gov

Computational Approaches for Drug Design:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to their putative protein targets, helping to prioritize compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between the compound and its target, offering insights into the stability of the complex and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of prolinate derivatives with their biological activities, enabling the prediction of the activity of novel, unsynthesized compounds.

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities | Prioritization of candidate molecules |

| Molecular Dynamics | Simulating molecular interactions over time | Understanding binding stability and conformational changes |

| QSAR | Correlating chemical structure with biological activity | Predictive models for designing new compounds |

By leveraging these advanced research and development strategies, the full potential of this compound and its next-generation analogs can be unlocked, leading to the creation of innovative tools for chemical biology and potentially new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Pentadecyl 5-oxo-L-prolinate, and how can their efficiency be optimized?

- Methodological Answer : Synthesis typically involves esterification of 5-oxo-L-proline with pentadecanol under acidic or enzymatic catalysis. Optimization parameters include reaction temperature (e.g., 60–80°C), solvent choice (e.g., dichloromethane or toluene), and catalyst selection (e.g., p-toluenesulfonic acid or lipases). Yield improvements may involve stepwise purification via column chromatography or recrystallization . Chemical engineering frameworks (e.g., RDF2050108 for process control) can guide scalability and reproducibility .

Q. How can researchers characterize the structural and physicochemical properties of this compound using current analytical techniques?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and purity via H and C NMR.

- Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF.

- High-Performance Liquid Chromatography (HPLC) : Assess purity with reverse-phase C18 columns.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability. Data should be cross-referenced with computational predictions (e.g., DFT calculations) .

Q. What in vitro assays are recommended for initial screening of this compound's bioactivity?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms:

- Cell Viability Assays (e.g., MTT or resazurin reduction) to assess cytotoxicity.

- Enzyme Inhibition Studies (e.g., prolyl oligopeptidase or collagenase) using fluorogenic substrates.

- Membrane Permeability Tests (e.g., Caco-2 monolayers) to predict bioavailability. Experimental design should follow PICOT elements (e.g., defining "Intervention" as concentration gradients) .

Advanced Research Questions

Q. What PICOT-based frameworks are appropriate for designing in vivo studies to evaluate the bioactivity of this compound?

- Methodological Answer : Apply PICOT to structure preclinical trials:

- Population : Rodent models (e.g., Sprague-Dawley rats) with induced inflammation.

- Intervention : Oral administration at 10–50 mg/kg/day.

- Comparison : Placebo vs. active controls (e.g., dexamethasone).

- Outcome : Biomarkers like TNF-α or IL-6 levels.

- Time Frame : Acute (7 days) vs. chronic (28 days) exposure. Ethical approval (FINER criteria) ensures feasibility .

Q. How can conflicting data on the compound's biological activity be systematically analyzed?

- Methodological Answer : Resolve contradictions via:

- Meta-Analysis : Aggregate data from independent studies, adjusting for variables (e.g., solvent polarity in assay buffers).

- Sensitivity Analysis : Test robustness of conclusions by altering experimental conditions (e.g., pH or temperature).

- Dose-Response Replication : Validate nonlinear effects using Hill slope models. Pre-registration of protocols minimizes bias .

Q. What theoretical models explain the compound's mechanism of action at the molecular level?

- Methodological Answer : Integrate computational and experimental approaches:

- Molecular Docking : Use AutoDock Vina to predict binding affinities with proline-dependent enzymes.

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in lipid bilayers (e.g., CHARMM force fields).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer mechanisms in catalytic sites. Theoretical frameworks should align with existing biochemical pathways .

Q. How can computational chemistry be integrated with experimental data to predict the compound's behavior?

- Methodological Answer : Combine:

- Quantitative Structure-Activity Relationship (QSAR) Models : Train on datasets of proline derivatives to predict ADMET properties.

- Machine Learning : Apply random forest algorithms to optimize synthesis routes.

- In Silico Toxicity Screening : Use platforms like Toxtree to prioritize in vivo testing. Cross-validation with HPLC-MS data ensures reliability .

Q. What strategies validate the compound's stability under different storage conditions?

- Methodological Answer : Design accelerated stability studies:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–3 months.

- Analytical Monitoring : Track degradation products via UPLC-PDA.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Statistical tools (e.g., ANOVA) identify significant degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.